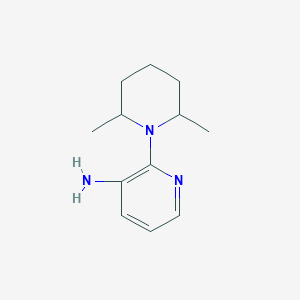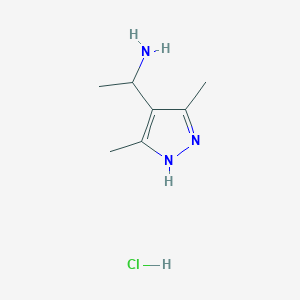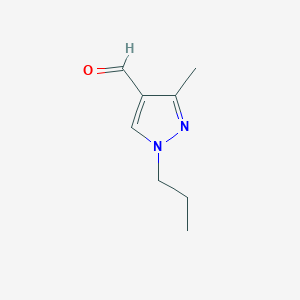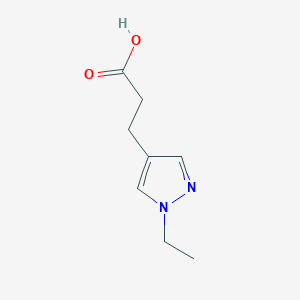
2,5-Dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are usually synthesized by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-2,3-dihydro-1H-indole is similar to that of indole, which is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .Aplicaciones Científicas De Investigación
Photophysical Properties and Dye Applications
2,5-Dimethylindoline derivatives, such as squaraine dyes, are known for their unique photophysical properties. These compounds can be designed symmetrically or unsymmetrically to achieve specific light absorption and emission characteristics. They are used in various applications including organic photovoltaics, optical data storage, and fluorescent probes in biological imaging due to their intense absorption and fluorescence in the near-infrared region .
Liquid Organic Hydrogen Carriers (LOHC)
Compounds similar to 2,5-Dimethylindoline, like 2,3-Dimethylindole, have been studied as liquid organic hydrogen carriers. These carriers have the potential for hydrogen storage and transportation, which is crucial for the development of sustainable energy systems .
Organic Fluorescent Molecules
Indoline derivatives are also utilized in the synthesis of organic fluorescent molecules. These molecules have applications in biological and material sciences due to their excellent fluorescence properties. They can be used for bioimaging and as sensors for detecting various biological substances .
Direcciones Futuras
Indoles, including 2,5-Dimethyl-2,3-dihydro-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mecanismo De Acción
Target of Action
2,5-Dimethylindoline, also known as 2,5-Dimethyl-2,3-dihydro-1H-indole, is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2,5-Dimethylindoline may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, they are involved in the metabolism of tryptophan, an essential amino acid . .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that 2,5-dimethylindoline may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUSNIEJOXRAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)





![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)



